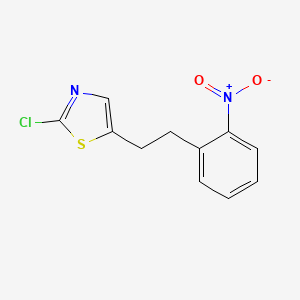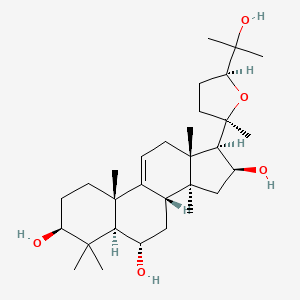![molecular formula C20H25BN2O3 B6596366 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 874299-02-2](/img/structure/B6596366.png)
1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
説明
The compound is a derivative of boric acid ester compounds, which are significant reaction intermediates and have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves substitution reactions . For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .Molecular Structure Analysis
The structure of similar compounds is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is detected by means of X-ray diffraction .Chemical Reactions Analysis
Boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 83-85°C and a density of 1.26±0.1 g/cm3 .科学的研究の応用
Synthesis and Medicinal Chemistry Applications The compound is integral to the synthesis and study of benzoxaboroles, a class of compounds that have garnered attention for their diverse applications, including serving as building blocks in organic synthesis, acting as protecting groups, and exhibiting significant biological activity. Benzoxaboroles, derivatives of phenylboronic acids, have been researched extensively in recent years owing to their exceptional properties and wide applications. This includes their role in drug discovery, where they have been explored for their potential in treating various diseases due to their biological activity and potential for clinical trials (Adamczyk-Woźniak et al., 2009).
Urea Cycle Disorders and Therapeutic Research Research into alternative pathway therapy for urea cycle disorders has highlighted the significance of compounds such as 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. These compounds offer a foundation for developing treatments that manage hyperammonemia, leveraging the compound's ability to interact with biological systems. The long-term use of related compounds has shown efficacy in decreasing mortality and morbidity from urea cycle disorders, although challenges remain in optimizing their effectiveness and safety (Batshaw et al., 2001).
Urease Inhibitor Research The study of urease inhibitors, particularly in the context of treating infections caused by Helicobacter pylori in the gastric tract and related species in the urinary tract, has benefited from the exploration of urea derivatives, including the compound of interest. These research efforts aim to develop more effective and safer urease inhibitors to address the limitations of current treatments and explore the full potential of urease inhibition in medical applications (Kosikowska & Berlicki, 2011).
Biosensor Development The compound's relevance extends to the development of biosensors for detecting and quantifying urea concentration, crucial for diagnosing and monitoring various health conditions. Research in this area focuses on using enzymes such as urease as bioreceptor elements, with recent advancements involving the integration of nanoparticles and conducting polymers to enhance sensor performance (Botewad et al., 2021).
Agricultural Applications In agriculture, understanding and improving the efficiency of urea-based fertilizers have been a significant area of application for the compound. Studies have explored its role in modulating nitrogen release from ureaform fertilizers, which is critical for reducing environmental impact and improving crop yield. The research underscores the importance of microbial activity in the mineralization of ureaform, influenced by compounds like this compound (Alexander & Helm, 1990).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that the tetramethyl-1,3,2-dioxaborolan-2-yl group is often used in suzuki-miyaura cross-coupling reactions , which could suggest its role in forming biologically active compounds.
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s solubility in organic solvents might suggest good absorption and distribution characteristics. The presence of the urea group could potentially influence its metabolism and excretion, but further studies are needed to confirm this.
Result of Action
It’s worth noting that similar compounds have been reported to exhibit various biological activities .
Action Environment
The action of 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in organic solvents , which could affect its bioavailability and stability. Moreover, it should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O3/c1-19(2)20(3,4)26-21(25-19)16-11-8-12-17(13-16)23-18(24)22-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQWYLPUKWWUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136529 | |
| Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874299-02-2 | |
| Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






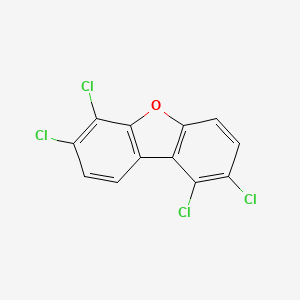
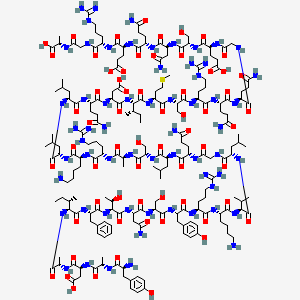
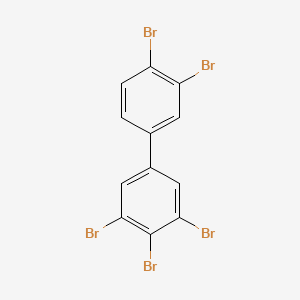
![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)
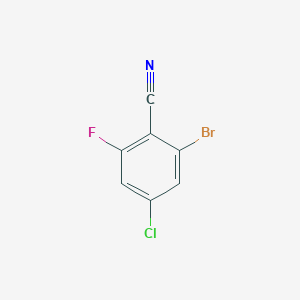
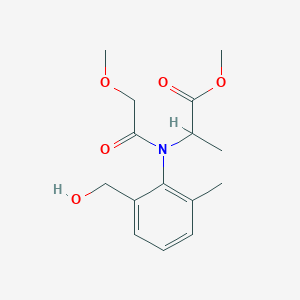
![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)
